molecular formula C11H15NO4S2 B14373795 Pentyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate CAS No. 89594-30-9

Pentyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate

Katalognummer: B14373795
CAS-Nummer: 89594-30-9
Molekulargewicht: 289.4 g/mol
InChI-Schlüssel: JTTBNTLBVZRIID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate is an organic compound characterized by its unique structure, which includes a cyano group, a dithiolan ring, and a pentyl ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate typically involves the reaction of a cyanoacetate with a dithiolane derivative. One common method includes the use of 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often involve mild temperatures and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as yttrium triflate or tungstophosphoric acid can enhance the efficiency of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

Pentyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dithiolane derivatives, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Pentyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Pentyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate exerts its effects involves interactions with specific molecular targets. The cyano group and dithiolan ring can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(1,3-dithian-2-ylidene)pentane-2,4-dione: Similar structure with a dithiolan ring.

    5-(1,2-dithiolan-3-yl)pentanoic acid: Contains a dithiolan ring and a pentanoic acid group.

Uniqueness

Pentyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate is unique due to the presence of both a cyano group and a dithiolan ring, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.

Eigenschaften

CAS-Nummer

89594-30-9

Molekularformel

C11H15NO4S2

Molekulargewicht

289.4 g/mol

IUPAC-Name

pentyl 2-cyano-2-(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate

InChI

InChI=1S/C11H15NO4S2/c1-2-3-4-5-16-8(13)7(6-12)11-17-9(14)10(15)18-11/h9-10,14-15H,2-5H2,1H3

InChI-Schlüssel

JTTBNTLBVZRIID-UHFFFAOYSA-N

Kanonische SMILES

CCCCCOC(=O)C(=C1SC(C(S1)O)O)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.